REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[N:9]#[C:10]Cl.[CH2:12]([N:14](CC)CC)C>C(O)(C)C>[O:8]([C:4]1[CH:3]=[C:2]([NH:1][C:10]#[N:9])[CH:7]=[CH:6][CH:5]=1)[C:12]#[N:14]
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Name
|
|
Quantity
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55 g
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Type
|
reactant
|
Smiles
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NC=1C=C(C=CC1)O
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
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Smiles
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C(C)(C)O
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Name
|
|
Quantity
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55 mL
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Type
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reactant
|
Smiles
|
N#CCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)O
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
with stirring to the resulting solution at a temperature of 0° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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equipped with a stirrer
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Type
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ADDITION
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Details
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is slowly added dropwise
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Type
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CUSTOM
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Details
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On completion of the reaction
|
Type
|
CUSTOM
|
Details
|
is pumped in below the surface at 0° C by means of a metering pump
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Type
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STIRRING
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Details
|
The reaction mixture is then stirred for 2 hours at room temperature
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
The product which precipitates
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Type
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FILTRATION
|
Details
|
is filtered off under suction
|
Type
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WASH
|
Details
|
washed with 50 ml of isopropanol
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Type
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EXTRACTION
|
Details
|
the triethyl ammonium chloride is extracted with water
|
Type
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CUSTOM
|
Details
|
Removal of the solvent
|
Type
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DISTILLATION
|
Details
|
by distillation at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
O(C#N)C=1C=C(C=CC1)NC#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |